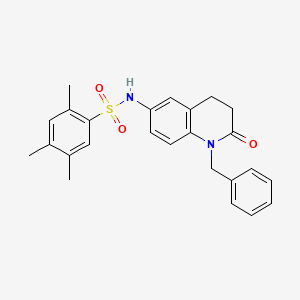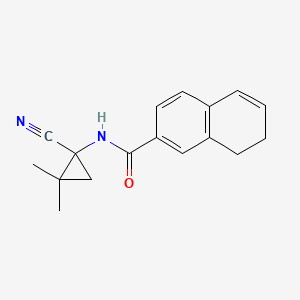![molecular formula C29H27N3OS B2976611 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-69-3](/img/structure/B2976611.png)
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolo[3,2-d]pyrimidin-4-one, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinone ring. The molecule also contains phenyl and tolyl groups, which are common in many organic compounds and often contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrolopyrimidinone ring system, with various substituents attached. These include a phenyl group, a tolyl group, and an isopropylbenzylthio group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the various substituents. For example, the phenyl and tolyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar pyrimidinone group might increase its solubility in polar solvents .科学的研究の応用
Nonlinear Optical Properties and Medicinal Applications
Compounds structurally related to the query chemical have been explored for their nonlinear optical (NLO) properties and potential medicinal applications. For instance, derivatives of thiopyrimidine have shown promise due to their presence in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) and their significant applications in medicine and NLO fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) have demonstrated the NLO character of these molecules, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).
Antifolate Inhibitors and Antitumor Agents
The synthesis of classical and nonclassical derivatives of pyrrolo[2,3-d]pyrimidines as antifolates has been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory activity against human DHFR and the growth of various tumor cells, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Synthesis and Biological Evaluation
The synthesis of new coumarin derivatives, including pyrrolo[3,2-d]pyrimidines, and their biological evaluation for antimicrobial activity represents another area of interest. These compounds have been assessed for their potential as novel antimicrobial agents, with some exhibiting significant activity (Al-Haiza et al., 2003).
Antibacterial Agents
The creation of novel 2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes compounds for antibacterial purposes showcases the versatility of pyrrolopyrimidine derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, with some showing significant antibacterial activity (Bedi et al., 2003).
将来の方向性
特性
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-13-11-21(12-14-22)18-34-29-31-26-25(23-7-5-4-6-8-23)17-30-27(26)28(33)32(29)24-15-9-20(3)10-16-24/h4-17,19,30H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPIORQRBZGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)

![2,4,5-trimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2976532.png)



![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
